molecular formula C10H22N2O B13322802 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine

Cat. No.: B13322802
M. Wt: 186.29 g/mol
InChI Key: FONBDIUFZYWWLH-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine (CAS: 1274507-09-3) is a secondary amine featuring a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and an ethylamine chain at the 3-position. Its molecular formula is C10H22N2O, with a molecular weight of 186.29 g/mol . The compound is listed in pharmaceutical catalogs as a building block for drug discovery, though it is currently marked as temporarily out of stock or discontinued in its dihydrochloride salt form (e.g., Ref: 10-F305682) .

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine

InChI

InChI=1S/C10H22N2O/c1-9(11)10-4-3-5-12(8-10)6-7-13-2/h9-10H,3-8,11H2,1-2H3

InChI Key

FONBDIUFZYWWLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)CCOC)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Catalytic Coupling Reactions

Reaction Type Catalyst/Ligand Conditions Outcome
Deaminative couplingRu catalyst (3 mol%) + L1130 °C, 16 h, chlorobenzeneUnsymmetric secondary amines
C–N cross-couplingPd catalystsElevated temperatures, DBUFormation of complex heterocycles

Oxidation Pathways

  • N-Oxidation : Piperidine derivatives can undergo N-oxidation using peracids or H₂O₂, forming N-oxides . This reaction may alter the compound’s basicity and reactivity.

Substitution Reactions

  • The methoxyethyl group could participate in ether cleavage or nucleophilic substitution , depending on reaction conditions.

Pharmaceutical Relevance

  • Kinase inhibition : Structurally similar piperidine derivatives (e.g., 4-amino-pyrrolopyrimidines) have been investigated as kinase inhibitors .

  • Neurotransmitter modulation : Piperidine-amine derivatives may interact with receptors like hA₂A adenosine receptors, as seen in analogs with benzyl or ethylamine groups .

Functionalization Trends

Modification Effect Example Reaction
Introduction of benzylEnhanced receptor affinityAlkylation of piperazine
Ethylamine chain extensionImproved selectivityCoupling with primary amines

Analytical and Stability Considerations

  • Storage : Requires refrigeration at 4 °C due to its oily nature .

  • Safety : No available SDS data, but handling precautions for amines and chlorides apply .

Future Research Directions

  • Enantioselective synthesis : Exploring chiral ligands for hydrogenation to access enantiopure variants .

  • Biological screening : Testing kinase or receptor activity in therapeutic contexts .

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Halogen-Substituted 1-Arylethan-1-amines

Compounds such as 1-(4-bromophenyl)ethan-1-amine (Br-MBA) and 1-(4-fluorophenyl)ethan-1-amine (F-MBA) share the ethanamine backbone but replace the piperidine-methoxyethyl moiety with halogenated aromatic rings. These derivatives are utilized in materials science for X-ray detection due to their halogen-inorganic layer interactions, as seen in 2D perovskite systems . In contrast, 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine lacks aromaticity, suggesting divergent applications in organic synthesis or pharmacology rather than materials engineering.

Piperidine- and Pyridine-Based Amines

  • Such pyridine-containing amines are often employed as ligands in catalysis or bioactive molecules .
  • Chiral 1-(Pyridin-2-yl)ethan-1-amines : These compounds, highlighted in asymmetric hydrogenation research, serve as chiral building blocks or ligands. The absence of a pyridine ring in the target compound limits its direct utility in enantioselective synthesis but may enhance stability in biological systems .

Piperazine and Pyrazole Derivatives

  • 2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine (CAS: 21103-30-0): This compound features a piperazine ring with a 3-chlorophenyl group, contrasting with the piperidine core of the target molecule. Piperazines are common in CNS-targeting drugs (e.g., antipsychotics), suggesting that the target compound’s piperidine scaffold may offer distinct pharmacokinetic properties .

Data Table: Key Structural and Commercial Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Features References
This compound C10H22N2O 186.29 Piperidine, 2-methoxyethyl, ethylamine Drug discovery building block
Br-MBA (1-(4-Bromophenyl)ethan-1-amine) C8H10BrN ~200.08 4-Bromophenyl, ethylamine X-ray detection materials
1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine C9H13ClN2 215.68 6-Methoxypyridinyl, piperidine Ligand or catalytic applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-amine C12H16ClN3 ~237.73 Piperazine, 3-chlorophenyl CNS drug intermediates

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, comprising a piperidine ring with a methoxyethyl substituent, suggests it may interact with various biological targets, influencing multiple pathways.

The mechanism of action of this compound is primarily attributed to its interaction with specific receptors and enzymes. Piperidine derivatives are known for their ability to modulate neurotransmitter systems and have been studied for their roles in neuropharmacology. Research indicates that compounds containing piperidine can act as antagonists or agonists at various receptor sites, including dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .

Pharmacological Properties

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary assessments suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This aligns with findings from similar piperidine derivatives that have shown efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates that piperidine derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine release has been noted in various studies .

Case Studies

  • Neuropharmacological Studies : A study evaluating the effects of piperidine derivatives on neurodegenerative diseases reported that compounds similar to this compound showed promise as A2A adenosine receptor antagonists, which could be beneficial in conditions like Parkinson's disease and Alzheimer's disease .
  • Anticancer Research : In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as K562 cells. The mechanism involves activation of caspases, which are crucial for programmed cell death . This suggests that this compound may also possess anticancer properties.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
NeuroprotectivePotential A2A receptor antagonism
AnticancerInduction of apoptosis in K562 cells

Research Findings

The exploration of this compound is still evolving, with ongoing research focusing on its structure-activity relationship (SAR). Understanding how modifications to the piperidine ring influence biological activity will be crucial for developing more effective therapeutic agents.

Current findings suggest that the introduction of specific substituents can enhance receptor affinity and selectivity, highlighting the importance of chemical modifications in drug design . Furthermore, the compound's low cytotoxicity profile observed in preliminary studies suggests a favorable safety margin for potential therapeutic applications.

Q & A

(Basic) What are the optimal synthetic routes for 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine, and how can purity be maximized during synthesis?

Methodological Answer:
The synthesis of piperidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route is:

Intermediate preparation : React 2-methoxyethyl chloride with piperidin-3-yl-ethanamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the 2-methoxyethyl group.

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate intermediates. Monitor purity via TLC or HPLC .

Final step : Perform reductive amination (NaBH₃CN or H₂/Pd-C) to stabilize the amine group. Purity (>95%) can be confirmed by NMR (e.g., absence of residual solvent peaks) and LC-MS .

(Advanced) How does the stereochemistry of the piperidine ring influence the compound’s interaction with biological targets?

Methodological Answer:
The piperidine ring’s stereochemistry affects binding affinity to receptors like GPCRs or enzymes. To study this:

Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers.

Docking studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes of (R)- and (S)-isomers to target proteins.

In vitro assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement). Contradictions in literature data may arise from isomer impurities; always verify enantiomeric excess (EE) via polarimetry .

(Basic) What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Key techniques include:

NMR spectroscopy :

  • ¹H NMR : Confirm methoxyethyl group (δ 3.3–3.5 ppm for OCH₂CH₂O) and piperidine ring protons (δ 1.5–2.8 ppm).
  • ¹³C NMR : Identify quaternary carbons in the piperidine ring (δ 40–60 ppm) .

Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (theoretical m/z for C₁₀H₂₂N₂O: 187.17).

X-ray crystallography : For absolute configuration determination, grow crystals via vapor diffusion (e.g., hexane/ethyl acetate) .

(Advanced) How can researchers resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:
Contradictions may stem from variability in:

Assay conditions : Standardize protocols (e.g., cell lines, incubation time) across labs. For example, use HEK293 cells expressing cloned receptors to minimize off-target effects.

Compound stability : Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) via LC-MS. Adjust storage (e.g., -20°C under argon) if decomposition is observed .

Structural analogs : Compare data with structurally similar compounds (e.g., 2-(1-benzylpiperidin-4-yl)ethan-1-amine) to identify pharmacophore requirements .

(Basic) What strategies are recommended for optimizing the compound’s solubility in aqueous media?

Methodological Answer:

Salt formation : React the free base with HCl or citric acid to improve water solubility. Monitor pH during salt formation (target pH 4–6 for hydrochloride salts).

Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) in in vitro assays.

LogP measurement : Determine octanol/water partition coefficient (e.g., shake-flask method) to guide derivatization (e.g., adding polar groups like hydroxyls) .

(Advanced) What computational approaches are effective for predicting this compound’s metabolic stability?

Methodological Answer:

In silico metabolism prediction : Use software like MetaSite or GLORY to identify likely oxidation sites (e.g., piperidine ring or methoxyethyl group).

CYP enzyme assays : Incubate the compound with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare with computational predictions.

Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to enhance stability .

(Basic) How should researchers handle safety concerns during experimental work with this compound?

Methodological Answer:

Hazard assessment : Review GHS data for similar amines (e.g., H302: harmful if swallowed; H314: causes skin burns). Use PPE (gloves, goggles) and work in a fume hood.

Waste disposal : Neutralize acidic/basic waste before disposal. For spills, absorb with vermiculite and treat with 10% acetic acid.

Emergency protocols : Keep 1% boric acid solution for eye exposure and 0.1 M HCl for skin contact .

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